2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol
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Overview
Description
Preparation Methods
The synthesis of chromeno[2,3-d]pyrimidine derivatives, including 2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-1-ethanol, typically involves multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid assembly of complex molecules .
Chemical Reactions Analysis
2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and methoxyphenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-1-ethanol has several scientific research applications:
Medicinal Chemistry: The compound’s chromeno[2,3-d]pyrimidine core is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of chromeno[2,3-d]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-[11-imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound’s imino and methoxyphenyl groups play crucial roles in binding to biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-1-ethanol can be compared with other chromeno[2,3-d]pyrimidine derivatives:
4-Imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones: These compounds have similar core structures but differ in their substituents, leading to different biological activities.
9-Alkyl-12-aryl-10,12-dihydro-11H-benzo[f]chromeno[2,3-d]-pyrimidin-11-ones: These derivatives have variations in the alkyl and aryl groups, affecting their chemical reactivity and biological properties.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[16-imino-18-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-yl]ethanol |
InChI |
InChI=1S/C24H21N3O3/c1-29-18-9-5-4-8-17(18)21-20-16-7-3-2-6-15(16)10-11-19(20)30-24-22(21)23(25)27(12-13-28)14-26-24/h2-11,14,21,25,28H,12-13H2,1H3 |
InChI Key |
IPVYXXRZPLEQOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)CCO |
Origin of Product |
United States |
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